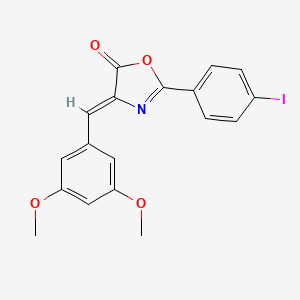![molecular formula C20H16Cl2N2O5 B3723860 [4-[(E)-[1-(3,4-dichlorophenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl]-2-ethoxyphenyl] acetate](/img/structure/B3723860.png)
[4-[(E)-[1-(3,4-dichlorophenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl]-2-ethoxyphenyl] acetate
概要
説明
[4-[(E)-[1-(3,4-dichlorophenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl]-2-ethoxyphenyl] acetate is a complex organic compound that features a pyrazolidinone core with dichlorophenyl and ethoxyphenyl substituents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [4-[(E)-[1-(3,4-dichlorophenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl]-2-ethoxyphenyl] acetate typically involves multiple steps:
Formation of the Pyrazolidinone Core: This step involves the reaction of 3,4-dichlorophenylhydrazine with ethyl acetoacetate under acidic conditions to form the pyrazolidinone ring.
Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group is introduced via a nucleophilic substitution reaction using 2-ethoxyphenyl acetate.
Final Coupling: The final step involves the coupling of the pyrazolidinone intermediate with the ethoxyphenyl acetate under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the pyrazolidinone ring, potentially converting it to a pyrazolidine derivative.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of pyrazolidine derivatives.
Substitution: Formation of nitro or bromo derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators. The dichlorophenyl group is known for its bioactivity, which could be harnessed in drug discovery.
Medicine
Medicinally, this compound could be investigated for its potential therapeutic effects. Its structure suggests it might interact with specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of [4-[(E)-[1-(3,4-dichlorophenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl]-2-ethoxyphenyl] acetate likely involves interaction with specific molecular targets, such as enzymes or receptors. The dichlorophenyl group may facilitate binding to these targets, while the pyrazolidinone core could modulate the compound’s activity. Detailed studies would be required to elucidate the exact pathways and molecular interactions involved.
類似化合物との比較
Similar Compounds
[4-[(E)-[1-(3,4-dichlorophenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl]-2-methoxyphenyl] acetate: Similar structure but with a methoxy group instead of an ethoxy group.
[4-[(E)-[1-(3,4-dichlorophenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl]-2-hydroxyphenyl] acetate: Similar structure but with a hydroxy group instead of an ethoxy group.
Uniqueness
The presence of the ethoxy group in [4-[(E)-[1-(3,4-dichlorophenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl]-2-ethoxyphenyl] acetate may confer unique properties, such as increased lipophilicity or altered reactivity, compared to its analogs
特性
IUPAC Name |
[4-[(E)-[1-(3,4-dichlorophenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl]-2-ethoxyphenyl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Cl2N2O5/c1-3-28-18-9-12(4-7-17(18)29-11(2)25)8-14-19(26)23-24(20(14)27)13-5-6-15(21)16(22)10-13/h4-10H,3H2,1-2H3,(H,23,26)/b14-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZMDMPRSVNHCDP-RIYZIHGNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)NN(C2=O)C3=CC(=C(C=C3)Cl)Cl)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C/2\C(=O)NN(C2=O)C3=CC(=C(C=C3)Cl)Cl)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Cl2N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 7-methyl-5-oxo-6-phenoxy-4H-pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B3723779.png)
![N~1~-(3-CHLOROPHENYL)-N~1~-[2-(2-CYCLOPENTYLIDENHYDRAZINO)-2-OXOETHYL]-1-BENZENESULFONAMIDE](/img/structure/B3723787.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-methyl-5-(3-methylbutyl)pyrimidin-4(3H)-one](/img/structure/B3723791.png)
![2-[(4-HYDROXY-6-PROPYL-2-PYRIMIDINYL)SULFANYL]-N~1~-(3-METHYLPHENYL)ACETAMIDE](/img/structure/B3723800.png)
![2-[(Benzylamino)methylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B3723803.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-5-benzyl-6-methylpyrimidin-4(3H)-one](/img/structure/B3723811.png)
![6-{[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-2-(piperidin-1-yl)pyrimidin-4-ol](/img/structure/B3723812.png)
![2-(4-benzyl-1-piperazinyl)-6-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl}-4(3H)-pyrimidinone](/img/structure/B3723817.png)

![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-[5-(2-nitrophenyl)-2-furyl]acrylamide](/img/structure/B3723827.png)

![ETHYL 2-(2-{[(2,4-DIMETHYLANILINO)(IMINO)METHYL]AMINO}-6-HYDROXY-4-PYRIMIDINYL)ACETATE](/img/structure/B3723871.png)
![3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]propyl isonicotinate](/img/structure/B3723886.png)
![METHYL 2-{2-[(6-METHYL-5-OXO-4,5-DIHYDRO-1,2,4-TRIAZIN-3-YL)SULFANYL]ACETAMIDO}-2-PHENYLACETATE](/img/structure/B3723889.png)
